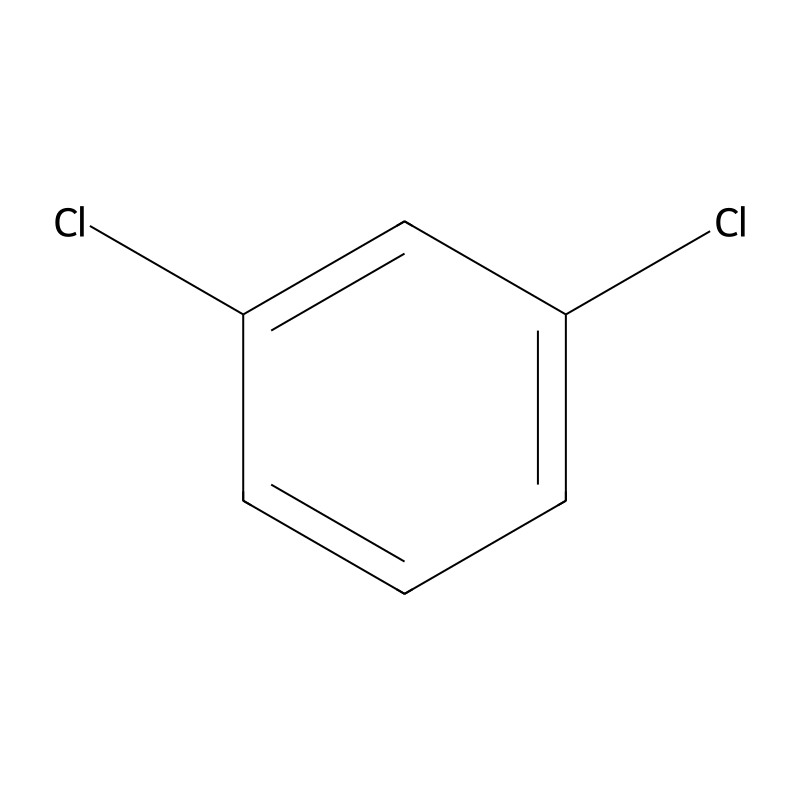

1,3-Dichlorobenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

8.50e-04 M

Sol in ethanol, ether; very soluble in acetone

In water, 125 mg/L at 25 °C

Solubility in water: none

Synonyms

Canonical SMILES

Solvent for Organic Materials

Due to its non-polar nature, 1,3-DCB can dissolve various organic materials. Some research studies have utilized it as a solvent for polymers, fats, and oils []. However, due to its environmental impact and potential health risks, researchers often prefer less hazardous alternatives.

Study of Environmental Fate

Scientists have employed 1,3-DCB to investigate its behavior in the environment. Research has been conducted to understand its adsorption to soil and sediments, volatility from water surfaces, and bioconcentration in aquatic organisms []. This information is crucial for assessing its environmental impact and developing strategies for remediation if necessary.

Specific Research Applications

There are some isolated examples of 1,3-DCB use in specific research areas. For instance, a study used 1,3-DCB to investigate the effect of solvent vapor pressure on the formation of vertical nanowires made of C60 molecules []. It's important to note that these are niche applications and don't represent widespread use in scientific research.

1,3-Dichlorobenzene is an organic compound with the molecular formula . It is one of the three isomers of dichlorobenzene, specifically the meta isomer, and is characterized as a colorless, volatile liquid that is non-flammable and has a slight aromatic odor. At room temperature, it is partially soluble in water and fully soluble in organic solvents like alcohol and ether. The compound has a boiling point of approximately 173 °C and a melting point of -24.8 °C .

1,3-Dichlorobenzene is produced primarily through the chlorination of benzene in the presence of chlorine gas and a catalyst at moderate temperatures . It does not occur naturally and is typically synthesized for industrial applications.

There is no widely known mechanism of action specific to 1,3-dichlorobenzene within biological systems.

- Nucleophilic Substitution: It can react with nucleophiles such as sodium hydroxide to form phenolic compounds.

- Electrophilic Aromatic Substitution: The presence of chlorine atoms makes it susceptible to further substitution reactions.

- Dehydrochlorination: Under certain conditions, it can lose hydrogen chloride to form biphenyl derivatives.

The compound can also decompose when heated, producing toxic gases such as hydrogen chloride .

1,3-Dichlorobenzene can be synthesized through several methods:

- Chlorination of Benzene: The primary method involves reacting benzene with chlorine gas in the presence of a catalyst at moderate temperatures. This reaction yields a mixture of dichlorobenzene isomers .

- Sandmeyer Reaction: Another method includes the Sandmeyer reaction where 3-chloroaniline is treated with copper(I) chloride in the presence of hydrochloric acid to produce 1,3-dichlorobenzene .

- Isomerization: It can also be produced by the thermal isomerization of other dichlorobenzenes under high-temperature conditions .

Research on interaction studies involving 1,3-dichlorobenzene indicates that:

- Metabolism: The compound is metabolized primarily in the liver where reactive metabolites are formed. These metabolites are then excreted via the kidneys .

- Toxicity Studies: Acute exposure studies show that inhalation or dermal contact can lead to significant health effects including irritation and potential organ damage .

1,3-Dichlorobenzene shares similarities with its isomers—1,2-dichlorobenzene and 1,4-dichlorobenzene—each having distinct properties and applications.

| Compound | Molecular Formula | Boiling Point (°C) | Melting Point (°C) | Solubility in Water |

|---|---|---|---|---|

| 1,2-Dichlorobenzene | C₆H₄Cl₂ | 180 | -2 | Slightly soluble |

| 1,3-Dichlorobenzene | C₆H₄Cl₂ | 173 | -24.8 | Partially soluble |

| 1,4-Dichlorobenzene | C₆H₄Cl₂ | 174 | -17 | Slightly soluble |

Uniqueness

1,3-Dichlorobenzene is unique among its isomers due to its lower boiling point compared to 1,2-dichlorobenzene and similar boiling point to 1,4-dichlorobenzene but with distinct solubility characteristics. Its specific metabolic pathway and toxicity profile also differentiate it from its counterparts .

Industrial Synthesis Pathways

Industrial production of 1,3-dichlorobenzene presents unique challenges due to the meta-positioning of chlorine substituents, which cannot be achieved through direct electrophilic aromatic substitution. The compound is typically obtained through several distinct pathways, each with specific advantages and limitations for large-scale manufacturing.

Direct Chlorination of Benzene

The most conventional approach involves the chlorination of benzene in the presence of iron(III) chloride catalyst under moderate temperatures and atmospheric pressure [1]. This reaction yields a mixture of dichlorobenzene isomers, with 1,2- and 1,4-dichlorobenzene being the predominant products. A maximum dichlorobenzene yield of 98% is obtainable in batch processes using 2 moles of chlorine per mole of benzene (mass ratio approximately 1.8:1) in the presence of ferric chloride and sulfur monochloride [1]. However, 1,3-dichlorobenzene is formed only in extremely small quantities, typically not exceeding one percent of the total dichlorobenzenes produced [2] [3]. This low selectivity makes direct chlorination economically unfavorable for 1,3-dichlorobenzene production as a primary method.

Sandmeyer Reaction Methodology

The Sandmeyer reaction represents the most established industrial route for 1,3-dichlorobenzene synthesis [4] [5]. The process begins with the preparation of 3-chloroaniline through sequential nitration and reduction reactions. The synthesis commences with benzene nitration using concentrated nitric acid (71%) and sulfuric acid (98%) to produce nitrobenzene, followed by further nitration to obtain dinitrobenzene. Subsequent reduction yields 3-chloroaniline, which serves as the precursor for diazotization [6].

The Sandmeyer reaction protocol involves several critical steps. Initially, 3-chloroaniline is mixed with hydrochloric acid and maintained below 25°C. The mixture is cooled to 0°C, and sodium nitrite solution is added dropwise while controlling temperature at 0-5°C until potassium iodide starch indicator turns blue, indicating diazonium salt formation [4]. The diazonium salt solution is then added to a hydrochloric acid solution containing cuprous chloride at 0-5°C. The reaction mixture is heated to 60-70°C and maintained for 1 hour. After cooling and phase separation, the organic layer undergoes washing with 5% sodium hydroxide solution, followed by dehydration with anhydrous calcium chloride. Final purification involves fractional distillation, collecting fractions at 177-183°C to obtain 1,3-dichlorobenzene [4].

This method typically achieves yields ranging from 60-80% and represents the most reliable industrial synthesis route despite its multi-step nature and relatively complex operations [2] [3].

Hydrogenolysis of Trichlorobenzenes

An innovative approach involves the hydrogenolysis of trichlorobenzenes using hydrogen at elevated temperatures in the presence of specific catalysts [3]. This method can employ any of the three trichlorobenzene isomers, with all producing dichlorobenzene mixtures containing substantial proportions of 1,3-dichlorobenzene. The process operates at temperatures above 300°C, typically ranging from 300-500°C, using hydrogen-to-trichlorobenzene ratios between 0.5:1 to 2:1 [3].

Suitable hydrogenolysis catalysts include molybdenum oxide, chromium oxide, and nickel chloride, often supported on appropriate carriers [3]. The 1,3,5-trichlorobenzene isomer, when employed under similar conditions, produces a dichlorobenzene product consisting essentially of the 1,3-dichlorobenzene isomer. Other trichlorobenzene isomers (1,2,3- and 1,2,4-) react with hydrogen to form isomeric mixtures containing at least 15% of the 1,3-dichlorobenzene isomer [3].

The process demonstrates excellent efficiency and economic viability, particularly when combined with chlorination operations to convert lower chlorinated benzenes to trichlorobenzenes, which can then undergo hydrogenolysis to produce 1,3-dichlorobenzene in high proportions [3].

Modern Catalytic Approaches

Recent developments include ionic liquid-catalyzed rearrangement processes that utilize Lewis acids combined with onium salt chlorides as catalysts [7]. These methods achieve selectivities above 90% and yields exceeding 60% under mild reaction conditions. The process requires no high-pressure operations, demonstrates catalyst reusability, and produces minimal waste, making it environmentally favorable for industrial applications [7].

Alternative methods include aluminum chloride-catalyzed isomerization processes that can convert other dichlorobenzene isomers to the meta-isomer under high temperature and pressure conditions [8]. While specific yields are not well-documented, these processes represent viable alternatives for utilizing existing dichlorobenzene feedstocks.

Laboratory-Scale Preparation Techniques

Laboratory synthesis of 1,3-dichlorobenzene typically employs scaled-down versions of industrial processes, with particular emphasis on the Sandmeyer reaction due to its reliability and moderate equipment requirements.

Modified Sandmeyer Protocol

Laboratory-scale Sandmeyer synthesis begins with the preparation of meta-chloroaniline through controlled nitration sequences. The process utilizes smaller quantities while maintaining the same temperature and pH controls as industrial operations. Typical laboratory batches range from 10-100 grams of starting material, requiring precise temperature control during diazotization and careful monitoring of reaction progression through indicator changes [4].

The copper-catalyzed displacement reaction requires freshly prepared cuprous chloride to ensure optimal activity. Laboratory preparations often employ in-situ generation of the copper catalyst to maintain consistency. Reaction monitoring through gas chromatography enables precise determination of conversion rates and product distribution [4].

Microwave-Assisted Synthesis

Advanced laboratory techniques include microwave-assisted synthesis protocols that significantly reduce reaction times while maintaining high yields. These methods are particularly useful for rapid screening of reaction conditions and catalyst optimization studies.

Small-Scale Hydrogenolysis

Laboratory hydrogenolysis experiments typically employ fixed-bed reactors with supported catalysts. Palladium-based catalysts demonstrate high activity for chloroaromatic hydrogenolysis at moderate temperatures (313-353 K) and atmospheric pressure [9] [10]. These studies provide valuable kinetic data for process optimization and demonstrate the feasibility of alternative synthetic routes.

The reaction mechanism involves palladium-hydride intermediates formed through dihydrogen activation. Reaction orders with respect to chlorobenzene substrates, hydrogen, and hydrogen chloride are typically 1, 0.5, and -1, respectively, providing insights for reactor design and optimization [10].

Purification and Isolation Protocols

The purification of 1,3-dichlorobenzene requires specialized techniques due to the similar physical properties of dichlorobenzene isomers, particularly the identical boiling points of meta- and para-isomers.

Fractional Distillation Methods

Standard fractional distillation can separate ortho-dichlorobenzene (boiling point 180°C) from the meta- and para-isomers (both boiling at approximately 172-174°C) using columns with 130-250 trays, preferably 180-220 trays [11]. The distillation process typically operates under reduced pressure conditions to minimize thermal decomposition.

Advanced distillation techniques employ specialized column configurations with effective separation heights of 2.5 meters and externally heated vacuum jackets with internal reflective coatings [12]. These systems can achieve high-purity separations when operated at controlled pressures (10-30 hPa) and temperatures (50-60°C) [12].

Crystallization and Sweating Techniques

High-purity 1,3-dichlorobenzene (up to 99.99%) can be obtained through crystallization followed by sweating processes [13]. The technique involves maintaining crude crystals at temperatures close to equilibrium to form melts, followed by rapid drainage of the liquid phase. This process achieves purification within 1.5-2 hours, with final purity dependent on sweating temperature [13].

The sweating process effectiveness depends on empirical parameters where the rate of melt removal follows the relationship k(α - αₑ)², where k represents the purification rate coefficient and (α - αₑ) denotes the removable free melts [13]. Temperature control within narrow ranges is critical for optimal performance.

Extractive Distillation

Specialized separation of meta- and para-dichlorobenzene mixtures can be achieved through extractive distillation using triethyl phosphate as an extracting agent [12]. The process employs laboratory columns with 3 mm×3 mm mesh rings and effective separation heights of 2.5 meters. Feed streams containing 75% meta-dichlorobenzene and 25% para-dichlorobenzene are introduced at specific column heights with the extracting agent at controlled temperatures.

Operating conditions include pressures of 10 hPa at the column top and 30 hPa at the bottom, with the extracting agent leaving as a boiling liquid. The bottom stream contains less than half the meta-dichlorobenzene feed and more than 99.5% of the para-dichlorobenzene, while high-purity meta-dichlorobenzene (less than 1% para-isomer) is recovered as overhead product [12].

Advanced Membrane Separation

Emerging purification technologies include zeolite membrane pervaporation using MFI-type membranes on porous alumina supports [14]. These systems demonstrate selective permeation with flux order para-dichlorobenzene > ortho-dichlorobenzene > meta-dichlorobenzene. Template-free MFI membranes achieve separation factors for para/meta-dichlorobenzene reaching 22.0 at 333 K [14].

The membrane separation mechanism involves molecular sieving based on kinetic diameters and framework interactions. Para-dichlorobenzene, with kinetic diameter similar to MFI pore channels, demonstrates preferential transport, while meta-dichlorobenzene faces size exclusion challenges due to its 0.68 nm kinetic diameter [14].

Supramolecular Separation

Research-stage purification methods employ host-guest crystallization using specialized compounds such as N,N′-Bis(9-phenyl-9-xanthenyl)butane-1,4-diamine [15]. These systems demonstrate selective recognition with high separation factors (K = 12.5-∞) for specific isomer pairs, particularly effective for ortho/para-dichlorobenzene separations where traditional distillation proves challenging [15].

The supramolecular approach achieves remarkably high selectivities, with some binary mixtures yielding 100% pure target isomers in the crystalline phase. Host-guest ratios of 1:1.5 are typically observed, indicating predictable stoichiometric relationships suitable for process design [15].

The thermal properties of 1,3-dichlorobenzene are well-documented across multiple analytical sources. The compound exhibits a melting point range of -24 to -25°C, with most precise measurements indicating -24.8°C [1] [2]. This relatively low melting point places the compound in liquid state under standard ambient conditions. The boiling point is consistently reported at 172-173°C at standard atmospheric pressure (760 mmHg) [3] [4] [5] [6] [7]. These thermal characteristics reflect the molecular structure where two chlorine substituents in the meta positions create a moderately polar aromatic compound with intermediate intermolecular forces.

The density of 1,3-dichlorobenzene at 25°C is 1.288 g/mL [3] [4] [5], indicating that the compound is significantly denser than water. This density value is consistent across multiple commercial and analytical sources, demonstrating the reliability of this physicochemical parameter [6] [8].

Solubility in Organic Solvents and Aqueous Systems

1,3-Dichlorobenzene demonstrates characteristic hydrophobic behavior typical of chlorinated aromatic compounds. The aqueous solubility is extremely limited, with values reported as 125 mg/L at 25°C [5] [6] or approximately 0.0123 g/100 mL at 25°C [3]. This low water solubility is attributed to the hydrophobic nature of the chlorine atoms and the aromatic ring system [9].

In contrast, the compound exhibits excellent solubility in organic solvents. It is readily soluble in ethanol and diethyl ether [5] [6] [10], and demonstrates complete miscibility with acetone [10]. The compound also shows good solubility in aromatic solvents such as benzene [9]. This solubility profile makes 1,3-dichlorobenzene particularly useful as a solvent for various chemical reactions and extraction processes [9].

The octanol-water partition coefficient (log Kow) is reported as 3.53 at 22°C [3] [11] [12], indicating strong preference for the organic phase and confirming the compound's hydrophobic character. This high partition coefficient suggests significant bioaccumulation potential in biological systems [11].

Vapor Pressure and Henry's Law Constants

The volatility characteristics of 1,3-dichlorobenzene are important for understanding its environmental behavior and handling requirements. The vapor pressure at 25°C is 2.15 mmHg [11] [13], while at elevated temperature (38.8°C), it increases to 5 mmHg [3] [8]. These values indicate moderate volatility under ambient conditions.

The Henry's Law constant has been measured using multiple methodologies. At 20°C, the value is 2.14 atm·m³/mol using inert gas stripping methodology [3] [12]. At 25°C, literature reports range from 1.92 × 10⁻³ to 2.8 × 10⁻³ atm·m³/mol [11]. These Henry's Law constants indicate that 1,3-dichlorobenzene will volatilize rapidly from water surfaces [11], with modeling studies suggesting a half-life of approximately 4 hours in river systems and 120 hours in lake environments [11].

Spectroscopic Properties

Infrared (IR) and Raman Spectral Signatures

Comprehensive vibrational spectroscopic analysis of 1,3-dichlorobenzene has been conducted using both Fourier Transform Infrared (FT-IR) and FT-Raman spectroscopy in the range 4000-100 cm⁻¹ [14]. The aromatic C-H stretching vibrations appear at approximately 3100 cm⁻¹ [15]. The characteristic aromatic C=C stretching modes are observed in the region 1680-1600 cm⁻¹, though these peaks may appear attenuated in some spectra [15].

The C-Cl stretching vibrations occur in the range 785-540 cm⁻¹ [15], which is characteristic of aromatic chlorine substituents. A particularly diagnostic feature for meta-disubstitution is the out-of-plane C-H bending vibration at approximately 900 cm⁻¹ [15]. The meta-substitution pattern produces a characteristic fingerprint with peaks at 900, 800, and 700 cm⁻¹ [15], which serves as a definitive identification marker for the 1,3-substitution pattern.

Computational studies using ab initio Hartree-Fock and Density Functional Theory (B3LYP) methods with 6-31++G(d,p) and 6-311++G(d,p) basis sets have been used to support vibrational assignments [14]. The inductive effect of chlorine atoms on the benzene ring has been investigated through these spectroscopic analyses [14].

Nuclear Magnetic Resonance (NMR) Spectral Analysis

¹H NMR spectroscopy of 1,3-dichlorobenzene reveals a characteristic pattern that distinguishes it from other dichlorobenzene isomers [16] [17]. The meta-substitution pattern creates three distinct proton environments: two equivalent protons adjacent to chlorine atoms, two equivalent protons in the meta positions relative to both chlorines, and one unique proton located between the two chlorine substituents [18] [19].

The ¹H NMR spectrum shows three distinct signals [19]. The most downfield signal appears as a singlet representing one proton (the proton between the two chlorines), a doublet representing two protons (those adjacent to one chlorine each), and a triplet representing one proton (the one flanked by two other protons) [19]. The chemical shifts reflect the deshielding effects of the chlorine atoms, with protons closer to chlorine appearing more downfield [19].

¹³C NMR spectroscopy provides definitive identification of the three dichlorobenzene isomers [20] [21]. The 1,3-dichlorobenzene isomer produces four distinct carbon signals in the aromatic region, which is diagnostic for the meta-substitution pattern [20]. This number of signals immediately distinguishes it from ortho-dichlorobenzene (three signals) and para-dichlorobenzene (two signals) [20].

Mass Spectrometric Fragmentation Patterns

Electron ionization mass spectrometry of 1,3-dichlorobenzene produces characteristic fragmentation patterns that reflect the presence of two chlorine atoms [22] [16]. The molecular ion peak appears at m/z 146 (corresponding to ³⁵Cl₂) with 100% relative intensity [22]. The isotope pattern shows a significant M+2 peak at m/z 148 with 63% relative intensity [22], corresponding to the ³⁵Cl³⁷Cl isotopomer. This isotope ratio pattern is diagnostic for compounds containing two chlorine atoms [23].

Major fragmentation pathways include loss of chlorine atoms to produce [M-Cl]⁺ ions at m/z 111 (32.9% relative intensity) and m/z 113 (10.5% relative intensity) [22]. Additional significant fragments appear at m/z 75 (19.7% intensity) corresponding to C₆H₃⁺ and m/z 50 (10.5% intensity) assigned to C₄H₂⁺ [22].

The fragmentation mechanisms involve dissociative ionization processes [24], where the parent molecular ion undergoes competing pathways including direct chlorine loss and more complex rearrangement reactions. Time-resolved femtosecond pump-probe mass spectrometry studies have revealed that fragment ion formation occurs through ladder mechanisms involving sequential bond breaking processes [25].

Purity

Physical Description

COLOURLESS LIQUID.

Color/Form

XLogP3

Exact Mass

Boiling Point

173.0 °C

173 °C

Flash Point

63 °C

Vapor Density

Relative vapor density (air = 1): 5.1

Density

1.2884 at 20 °C/4 °C

Relative density (water = 1): 1.288

LogP

log Kow = 3.53

3.53

Appearance

Melting Point

-24.8 °C

Storage

UNII

GHS Hazard Statements

H411: Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Mechanism of Action

Vapor Pressure

2.15 mmHg

2.15 mm Hg at 25 °C

Vapor pressure, kPa at 25 °C: 0.286

Pictograms

Irritant;Environmental Hazard

Other CAS

63697-17-6

Wikipedia

Biological Half Life

Half-life in blood was 4.4 hr (oral administration, 200 mg/kg, male Wistar rats)

Use Classification

Methods of Manufacturing

... By Sandmeyer procedure from the appropriate chloroaniline, along with o- and p-dichlorobenzenes, by chlorination of chlorobenzene.

Pure 1,3-dichlorobenzene can be obtained by working up the unavoidable 1,3-dichlorobenzene-containing mother liquor that results from p-dichlorobenzene crystallization. Combined crystallization/distillation processes, extractive distillation, or separation on zeolites are feasible.

... Synthetic processes which lead directly to 1,3-dichlorobenzene: 1) Chlorination of benzene in the gas phase at 200 - 500 °C in a tube or in molten salt; 2) Sandmeyer reaction of 3-chloroaniline or direct replacement of the amino group by chlorine; 3) Reaction of 1,3,5-trialkylbenzene with chlorine in the presence of I2 or ferric chloride to give 2,6-dichloro-1,3,5-trialkylbenzene, the alkyl groups then being cleaved in the presence of aluminum chloride; 4) Chlorination of 1,3-dinitrobenzene or chloronitrobenzene at a temperature above 200 °C; 5) Two-step chlorination of benzenesulfonyl chloride or diphenyl sulfone, with sulfur dioxide being eliminated; 6) Cleavage of sulfur dioxide or carbon dioxide from the corresponding disulfonyl chlorides or dicarbonic acid chlorides at temperatures above 200/300 °C in the presence of catalysts; 7) Catalytic dechlorination of 1,2,4-trichlorobenzene with hydrogen in the vapor phase; 8) Isomerization of 1,2- and 1,4-dichlorobenzene at a temperature of 150 - 200 °C in the presence of catalysts containing aluminum chloride. The conversion to 1,3-dichlorobenzene is said to be quantitative if the isomerization is carried out in an antimony pentafluoride - hydrogen fluoride system at 20 °C.

General Manufacturing Information

Separation of mixt containing m-, o-, and p-dichlorobenzenes by distillation and crystallization: Mueller, Wolz, French patent 1,374,863 (1964 to Bayer), CA 62, 493e (1965), corresponding to British patent 999,845.

Analytic Laboratory Methods

OSW Method 8010B. Determination of Halogenated Volatile Organics by Gas Chromatography.

OSW Method 8020A. Determination of Aromatic Volatile Organics by Gas Chromatography.

OSW Method 8120A. Determination of Chlorinated Hydrocarbons by Gas Chromatography.

For more Analytic Laboratory Methods (Complete) data for 1,3-DICHLOROBENZENE (30 total), please visit the HSDB record page.

Clinical Laboratory Methods

The S-containing metabolites of m-dichlorobenzene (m-DCB) were identified by using gas chromatography-mass spectrometry and disposition of m-DCB metabolites in the blood, urine and feces of rats was studied.

A method was developed to analyze rat tissue, fat and blood for some chlorinated compounds found in an extract of soil from an industrial waste site. Extraction with hexane and ethyl ether-hexane (1 + 1) was followed by concentration over steam, and gas chromatographic analysis with an electron capture detector. Volatile compounds were analyzed in a glass column coated with 6% SP-2100 plus 4% OV-11 on Chromosorb W. Semivolatile compounds, chlorinated compounds and pesticides were analyzed in a 70 m glass capillary column coated with 5% OV-101. Phenols were analyzed in a glass column packed with 1% SP-1240 DA on Supelcoport. The most efficient means of separation was to use the same glass column for volatile compounds, a DB-5 fused silica capillary column for semivolatile compounds, pesticides and phenols, and the same 1% SP-1240 DA glass column for separation of beta-BHC and pentachlorophenol. Recoveries ranged from 86.3 + or - 9.1% (mean + or - SD) to 105 + or - 10.4%. Sensitivities for semivolatile chlorinated compounds, pesticides and phenols were 4 ng/g for fat, 1 ng/g for tissue, and 0.2 ng/ml for blood. Sensitivities for volatile compounds were 4 fold higher (16, 4, 0.8, respectively). Sensitivities for dichlorobenzenes and dichlorotoluenes were 8 ng/g for fat, 2 ng/g for tissue and 0.4 ng/ml for blood.